N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

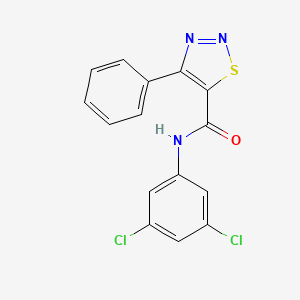

N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further substituted with a 3,5-dichlorophenyl group.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3OS/c16-10-6-11(17)8-12(7-10)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJLEVFQQSVKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds have shown significant effects on mycobacterial energetics.

Mode of Action

It is suggested that it may interact with its targets to disrupt mycobacterial energetics. This disruption could potentially lead to changes in the normal functioning of the target cells.

Biochemical Pathways

It is known that similar compounds can affect the energy metabolism of mycobacteria.

Pharmacokinetics

It is known that similar compounds have shown proportionate increases in the maximum blood substance concentration with increases in dose.

Result of Action

It is suggested that it may disrupt mycobacterial energetics, which could potentially lead to changes in the normal functioning of the target cells.

Action Environment

It is known that similar compounds were originally developed as agricultural fungicides, suggesting that they may be stable and effective in various environmental conditions.

Biological Activity

N-(3,5-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is with a molecular weight of 350.22 g/mol. The compound features a thiadiazole ring that contributes to its biological efficacy due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A notable investigation focused on the cytotoxic effects of several thiadiazole compounds against various cancer cell lines. For instance:

- In Vitro Studies : The compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values were reported as follows:

- MCF-7: IC50 = 10.10 µg/mL

- HepG2: IC50 = 8.50 µg/mL

These results indicate that modifications in the structure can enhance activity; for example, a shift in substituents led to a four-fold increase in potency in some derivatives .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide could serve as a lead compound for developing new antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored. In vivo studies demonstrated that certain derivatives could significantly reduce seizure activity in animal models. For instance:

- Animal Model Studies : Compounds were tested using the maximal electroshock (MES) method and showed over 70% inhibition of seizures at doses as low as 30 mg/kg.

This suggests that structural modifications can lead to enhanced anticonvulsant activity, making these compounds potential candidates for treating epilepsy .

Case Studies

A case study involving a derivative of N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide demonstrated its efficacy in targeting sarcoma cells in vivo. The study utilized radioactive tracing to confirm selective accumulation in tumor tissues compared to normal tissues, indicating its potential as an effective anticancer agent .

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with the molecular formula C15H9Cl2N3OS and a molecular weight of 350.2 g/mol . It is also known by other names, including N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide and 477857-84-4 .

Properties

IUPAC Name: N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide

InChI: InChI=1S/C15H9Cl2N3OS/c16-10-6-11(17)8-12(7-10)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21)

InChIKey: KBJLEVFQQSVKEO-UHFFFAOYSA-N

SMILES: C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Molecular Formula: C15H9Cl2N3OS

Potential Applications

While the search results do not offer specific applications of N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, they do provide information on related compounds and their applications, suggesting potential research avenues:

- Antimycobacterial Agents Some hydrazones with a 4-methyl-1,2,3-thiadiazole scaffold have shown antimycobacterial activity, indicating they are selective for M. tuberculosis infection .

- Anticancer Activity Research indicates that thiazole derivatives have anticancer potential . Several compounds with thiazole rings have demonstrated activity against various cancer cell lines .

- Fungicide Activity Some 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl containing 4-methyl-1,2,3-thiadiazole derivatives exhibit good fungicide activity .

- Thiadiazole derivatives as anticancer agents Thiadiazole derivatives have demonstrated in vitro and/or in vivo efficacy across cancer models .

Further Research

Based on the search results, further research could explore the following:

- The specific antimycobacterial, anticancer, and fungicide activities of N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide.

- The structure-activity relationships (SAR) of this compound to optimize its biological activity.

- The potential of this compound as a lead for developing new therapeutic agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiadiazole carboxamides exhibit diverse properties depending on their substituents. Below is a comparative analysis of N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide and related compounds from the evidence:

| Compound Name | Substituents (R1, R2) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | R1 = 3,5-Cl₂Ph; R2 = Ph | Not reported | Electron-withdrawing Cl atoms enhance stability |

| 18j (N-(3,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide) | R1 = 3,5-(OMe)₂Ph; R2 = pyridin-4-yl | 179–180 | Methoxy groups increase solubility |

| 18l (N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide) | R1 = 3-ClPh; R2 = pyridin-4-yl | 175–177 | Single Cl atom moderates lipophilicity |

| 18o (N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide) | R1 = 4-FPh; R2 = pyridin-3-yl | 200–202 | Fluorine substitution improves metabolic stability |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 3,5-dichlorophenyl group in the target compound likely increases its thermal stability compared to methoxy-substituted analogs (e.g., 18j ) .

- Melting points: Halogenated derivatives (18l, 18o) exhibit higher melting points than non-halogenated analogs, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

- Solubility : Methoxy groups (18j ) enhance aqueous solubility, whereas dichlorophenyl substituents may reduce it due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via carboxamide coupling reactions. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF are used to activate the carboxylic acid intermediate for coupling with aromatic amines . Cyclization of intermediates (e.g., using iodine and triethylamine in DMF) is critical for forming the thiadiazole core, with yields influenced by reaction time (1–3 minutes under reflux) and stoichiometric ratios .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming substituent positions and purity. For example, ¹H NMR can resolve aromatic protons from the dichlorophenyl and phenyl groups, while ¹³C NMR identifies carbonyl (C=O) and thiadiazole ring carbons . X-ray crystallography, as demonstrated for structurally related pyrimidine derivatives, provides definitive bond-length and angle data .

Q. What preliminary biological activities have been associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structurally analogous 1,2,3-thiadiazole carboxamides exhibit antifungal activity (e.g., inhibition of phytopathogenic fungi ) and modulate calcium signaling pathways (e.g., BTP2 analogs block store-operated calcium entry in macrophages ). Initial screening should employ standardized assays like agar dilution (antifungal) or fluorometric calcium flux measurements.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer : SAR analysis involves systematic substitutions on the phenyl and dichlorophenyl groups. For example:

- Replace chlorine atoms with trifluoromethyl or nitro groups to alter electron-withdrawing effects .

- Introduce heterocyclic moieties (e.g., pyridyl or pyrimidine) to enhance target binding .

- Use molecular docking against known targets (e.g., fungal CYP51 or calcium channels) to prioritize analogs .

Q. What mechanistic insights exist regarding its interaction with cellular targets, and how can contradictions in data be resolved?

- Methodological Answer : Studies on analogs like BTP2 suggest inhibition of store-operated calcium entry (SOCE) via STIM1/Orai1 pathways . Contradictions in potency across studies may arise from:

- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. dichloro groups) alter steric hindrance .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. macrophages) or calcium dye sensitivity (fura-2 vs. Fluo-4) .

- Resolution : Perform head-to-head comparisons of analogs under identical experimental setups and validate with knockout cell models.

Q. How can stability and degradation profiles be assessed under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in buffers at varying pH (1–10) and analyze degradation products via HPLC-MS .

- Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation sites .

- Photodegradation : Expose to UV-Vis light and monitor by TLC or NMR for thiadiazole ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.